Actein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-proliferative and Anti-metastatic Effects

Studies suggest that actein can inhibit the proliferation and migration of various human breast cancer cell lines, including both estrogen receptor-positive and -negative types [, ]. This indicates its potential effectiveness against different breast cancer subtypes.

The research suggests that actein might achieve this by:

- Inducing cell cycle arrest: Actein treatment was found to cause G1 cell cycle arrest, hindering cancer cell division [].

- Suppressing protein expression: Studies have shown that actein downregulates the expression of proteins involved in cell growth and metastasis, including matrix metalloproteinases, integrins, epidermal growth factor receptor (EGFR), AKT, and NF-κB [, ].

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Research suggests that actein possesses anti-angiogenic properties, potentially hindering tumor progression [].

Studies have demonstrated that actein:

- Inhibits endothelial cell proliferation and migration: Actein treatment significantly reduced the proliferation, migration, and motility of human microvascular endothelial cells [].

- Suppresses blood vessel formation: In vivo studies using mouse models revealed that actein treatment inhibited blood vessel formation in tumors [].

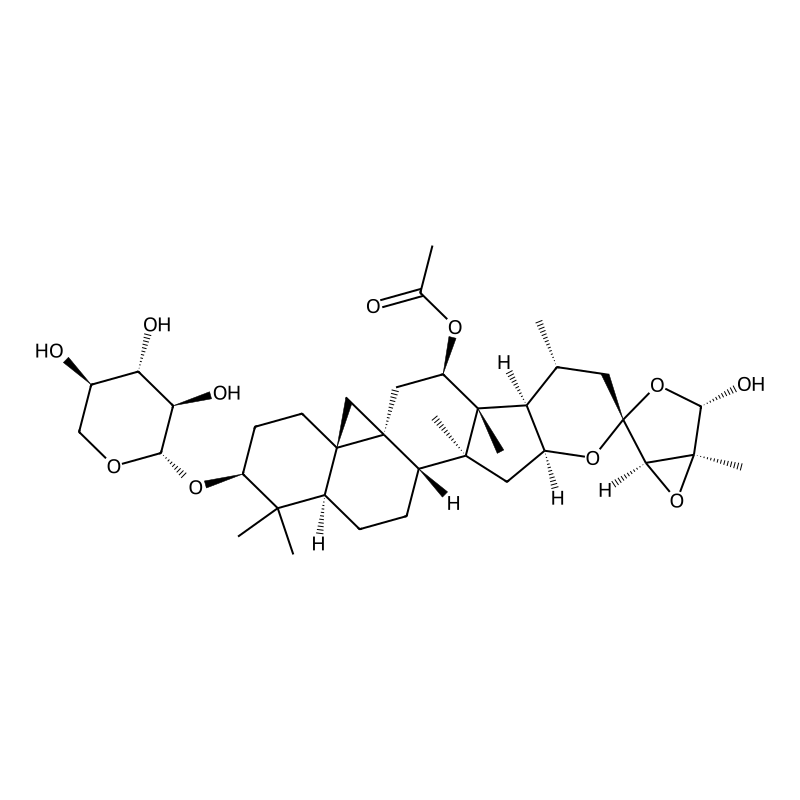

Actein is a triterpene glycoside with the molecular formula C₃₇H₅₆O₁₁ and a molar mass of approximately 676.8 g/mol. It is primarily derived from the plant Cimicifuga foetida, commonly known for its traditional medicinal properties. Actein exhibits a crystalline solid form, with a melting point ranging from 246 to 250 °C, and is characterized by its colorless and odorless nature .

Research suggests Actein possesses various potential mechanisms of action. Studies indicate it might influence cellular processes like cell proliferation, apoptosis (programmed cell death), and autophagy (cellular recycling) [, ]. Actein might also interfere with specific signaling pathways involved in cancer cell growth and bone formation [, ]. However, the exact mechanisms require further investigation.

Research indicates that actein possesses significant biological activities, particularly in oncology and cardiovascular health:

- Anticancer Properties: Actein has been shown to inhibit the growth of various cancer cell lines, including human breast cancer cells, by inducing both survival and apoptotic phases of the integrated stress response depending on dosage and exposure time .

- Endothelial Cell Regulation: Actein significantly reduces the proliferation, migration, and motility of endothelial cells. It inhibits the expression of vascular endothelial growth factor receptor 1 and downregulates key signaling pathways (JNK and ERK), which are crucial for cell migration .

- Cholesterol Regulation: In liver studies, actein has altered the expression of cholesterol and fatty acid metabolism genes, indicating potential benefits in lipid regulation .

Actein can be synthesized through extraction from Cimicifuga foetida. The extraction process typically involves refluxing the plant material with methanol followed by a series of solvent extractions (petroleum ether, ethyl acetate, and n-butanol). The crude extract undergoes silica gel column chromatography to isolate actein, which is then purified using high-performance liquid chromatography .

Example Synthesis Steps:- Reflux plant material in methanol.

- Perform successive solvent extractions.

- Use silica gel column chromatography for initial purification.

- Further purify using high-performance liquid chromatography.

Actein has various applications in research and potential therapeutic contexts:

- Pharmaceutical Development: Due to its anticancer properties, actein is being explored for development as an anticancer agent.

- Cardiovascular Health: Its ability to modulate endothelial cell behavior positions it as a candidate for cardiovascular therapies.

- Nutraceuticals: Given its bioactive properties, actein may be utilized in dietary supplements aimed at improving health outcomes related to cancer and cardiovascular diseases .

Studies have demonstrated that actein interacts with several cellular pathways:

- Cell Signaling Pathways: It modulates pathways involved in cell survival and apoptosis, impacting cancer cell viability.

- Endothelial Function: Actein affects endothelial function by altering signaling related to vascular growth factors, which can influence angiogenesis and vascular integrity .

Actein shares structural similarities with other triterpene glycosides but exhibits unique biological activities that distinguish it from its counterparts.

| Compound Name | Molecular Formula | Key Biological Activity | Unique Features |

|---|---|---|---|

| Aescin | C₄₃H₆₄O₁₈ | Anti-inflammatory | Derived from horse chestnut |

| Ginsenoside Rg1 | C₃₃H₅₁₂O₁₀ | Neuroprotective | Found in ginseng |

| Betulinic Acid | C₂₃H₃₈O₅ | Antiviral and anticancer | Derived from birch tree |

| Saponins (general) | Varies | Immune modulation | Diverse sources; varying structures |

Actein's unique combination of structure and biological effects makes it a subject of interest in pharmacological research, particularly for its potential therapeutic applications against cancer and cardiovascular diseases.

Actein, a tetracyclic triterpenoid compound with the molecular formula C₃₇H₅₆O₁₁ and molecular weight of 676.8 g/mol, demonstrates a widespread distribution across multiple species within the Cimicifuga and Actaea genera [1] [6]. The compound has been isolated primarily from the rhizomes and roots of various species, with particularly high concentrations found in Cimicifuga foetida, Cimicifuga racemosa, and Actaea elata [4] [9] [43].

Cimicifuga foetida, commonly known as "shengma" in Chinese traditional medicine, represents one of the most significant botanical sources of actein [4] [10]. This species, native to China, has been officially listed in the Chinese Pharmacopoeia and has been utilized for therapeutic purposes for thousands of years [31]. The rhizomes of C. foetida contain substantial concentrations of actein, making it a primary commercial source for extraction and purification [31].

Cimicifuga racemosa, synonymously known as Actaea racemosa or black cohosh, serves as another major botanical source of actein [11] [12]. This North American species is distributed from southern Ontario to northern Georgia and west to Wisconsin and Arkansas [14]. The plant typically grows in rich cove forests and woodland habitats, preferring cool, well-drained, moist, and semi-shaded locations [14]. Black cohosh populations are estimated to number in the thousands across its range, with individual populations containing several hundred to several thousand plants [14].

The taxonomic revision that merged Cimicifuga species into the genus Actaea was based on combined evidence from DNA sequence data, biochemical constituents, and morphological characteristics [11] [34]. This reclassification recognizes the close evolutionary relationships among these actein-producing species, with the broader Actaea genus now encompassing 25-30 species [34].

| Species | Geographic Distribution | Primary Tissue Source | Relative Actein Content |

|---|---|---|---|

| Cimicifuga foetida | China | Rhizomes | High |

| Actaea racemosa | Eastern North America | Rhizomes and roots | Moderate to High |

| Actaea elata | Western North America | Rhizomes | Moderate |

| Cimicifuga dahurica | Northern Asia | Roots | Moderate |

| Cimicifuga heracleifolia | Asia | Rhizomes | Low to Moderate |

Actaea elata, distributed in western North America, also contains actein in its rhizomatous tissues [43]. This species extends the geographic range of actein-producing plants across the continent, demonstrating the compound's widespread occurrence in temperate woodland ecosystems [32].

Additional species within the Actaea complex, including Cimicifuga dahurica and Cimicifuga heracleifolia, have been documented to contain actein, though often in lower concentrations compared to the primary source species [35] [36] [42]. These species are distributed across northern Asia and contribute to the overall biodiversity of actein-producing taxa [35] [36].

The distribution patterns of actein-containing species reflect their preference for temperate forest ecosystems, particularly those characterized by rich, organic soils and partial shade conditions [14] [32]. This ecological specificity influences both natural population dynamics and cultivation efforts for commercial production [13].

Biosynthetic Pathways in Plant Rhizomes

The biosynthesis of actein occurs through complex metabolic pathways within the rhizomatous tissues of Cimicifuga and Actaea species [20] [26]. As a cycloartane-type triterpene glycoside, actein formation involves the fundamental triterpene biosynthetic machinery present in plant cells, with subsequent modifications specific to this compound class [33].

The initial steps of actein biosynthesis follow the classical mevalonate pathway, where acetyl-CoA serves as the primary carbon source [33]. The pathway proceeds through the formation of mevalonic acid, isopentenyl diphosphate, and farnesyl diphosphate, ultimately leading to the synthesis of the triterpene precursor squalene [33]. This universal triterpene precursor undergoes cyclization through the action of 2,3-oxidosqualene cyclases to form the basic cycloartane skeleton [26] [33].

Gene discovery efforts in Actaea racemosa have identified several key enzymes involved in triterpene biosynthesis, including a putative 2,3-oxidosqualene cyclase designated as CAS1 [26]. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cycloartane-type triterpene skeletons, representing a crucial step in actein biosynthesis [26]. Expression analysis revealed that CAS1 is present in most plant tissues, indicating widespread triterpene biosynthetic activity throughout the plant [26].

The formation of the specific cycloartane skeleton characteristic of actein involves multiple ring closures and rearrangements [20] [33]. The biosynthetic pathway includes the formation of the characteristic 9,19-cycloartane structure, which distinguishes this triterpene class from other common plant triterpenes such as oleanane and ursane derivatives [20] [33].

Following the formation of the basic triterpene skeleton, actein biosynthesis involves extensive oxidative modifications [33]. These modifications include hydroxylation reactions at specific carbon positions, particularly at C-3, C-12, and other sites that contribute to the compound's unique chemical structure [1] [6]. The oxidative modifications are catalyzed by cytochrome P450 enzymes, which introduce functional groups necessary for subsequent glycosylation reactions [33].

Glycosylation represents a critical step in actein biosynthesis, involving the attachment of sugar moieties to the triterpene backbone [33]. The compound contains a β-D-xylopyranoside unit attached at the C-3 position, which is characteristic of many Cimicifuga triterpene glycosides [1] [16]. The glycosylation process is mediated by uridine diphosphate glycosyltransferases, which transfer sugar units from activated nucleotide sugar donors to specific hydroxyl groups on the triterpene skeleton [33].

Acylation reactions further modify the actein structure, with the compound containing an acetyl group that contributes to its biological activity [1] [6]. BAHD-type acyltransferases, including ACT1 and HCT1 identified in Actaea racemosa, participate in these acylation reactions [26]. These enzymes belong to the BAHD acyltransferase family and utilize acyl-CoA substrates to modify triterpene glycosides [26] [33].

The temporal and spatial regulation of actein biosynthesis appears to be tissue-specific, with highest production occurring in rhizomatous tissues [26] [31]. This localization reflects the specialized metabolic capacity of underground storage organs, which serve as sites of secondary metabolite accumulation [26]. The concentration of biosynthetic enzymes and metabolic intermediates in rhizomes facilitates the efficient production and storage of actein [31].

Environmental factors influence actein biosynthesis, with plant growth conditions affecting the expression of biosynthetic genes and enzyme activities [13] [20]. Factors such as light exposure, temperature, and soil composition can modulate the production of actein and related triterpene glycosides [13]. These environmental influences have implications for both natural population variation and controlled cultivation practices [13].

The biosynthetic pathway also involves quality control mechanisms that ensure proper folding and modification of triterpene structures [33]. Chaperone proteins and other cellular machinery participate in maintaining the integrity of biosynthetic processes, preventing the formation of aberrant metabolites [33].

Co-occurring Phytoconstituents in Source Organisms

Actein occurs within complex phytochemical matrices in Cimicifuga and Actaea species, accompanied by diverse arrays of structurally related and unrelated secondary metabolites [25] [26] [27]. These co-occurring compounds contribute to the overall biological activity profiles of plant extracts and influence the extraction and purification processes for actein isolation [25] [28].

Triterpene glycosides represent the most prominent class of co-occurring compounds in actein-containing species [16] [27] [28]. The rhizomes of Cimicifuga racemosa contain numerous triterpene glycosides structurally related to actein, including 23-epi-26-deoxyactein, cimicifugoside, cimigoside, and various cimiracemosides [16] [27] [28]. These compounds share the characteristic 9,19-cycloartane skeleton but differ in their oxidation patterns, glycosylation sites, and acylation modifications [16] [28].

| Compound Class | Representative Compounds | Structural Features | Relative Abundance |

|---|---|---|---|

| Cycloartane Triterpenes | 26-deoxyactein, cimicifugoside | 9,19-cycloartane skeleton | High |

| Phenolic Compounds | Caffeic acid, ferulic acid, isoferulic acid | Hydroxycinnamic acid derivatives | Moderate |

| Cimicifugic Acids | Fukinolic acid, cimicifugic acid | Dimeric phenylpropanoid derivatives | Low to Moderate |

| Alkaloids | Cimipronidine, salsolinol | Nitrogen-containing heterocycles | Low |

| Flavonoids | Kaempferol | Polyphenolic compounds | Variable |

Twenty-six deoxyactein serves as one of the most abundant co-occurring triterpene glycosides, often found in concentrations comparable to actein itself [2] [27]. This compound differs from actein by the absence of a hydroxyl group at the C-26 position, representing a closely related biosynthetic product [2]. The structural similarity between actein and 26-deoxyactein results in similar chromatographic behavior, requiring careful analytical methods for separation and quantification [2] [27].

Phenolic compounds constitute another major class of co-occurring phytoconstituents in actein-containing species [25] [27]. Caffeic acid and its derivatives, including methyl caffeate, ferulic acid, and isoferulic acid, are commonly found in Cimicifuga extracts [27]. These hydroxycinnamic acid derivatives contribute to the antioxidant properties of plant extracts and may influence the stability of actein during storage and processing [27].

Cimicifugic acids represent a unique class of dimeric phenylpropanoid derivatives found in Cimicifuga species [25]. These compounds, including fukinolic acid and various cimicifugic acid congeners, are formed through the dimerization of phenolic precursors [25]. The cimicifugic acids demonstrate complex association behavior with basic compounds such as alkaloids, forming molecular recognition complexes that influence extraction procedures [25].

Alkaloids and nitrogen-containing compounds occur in lower concentrations but represent important co-occurring constituents [25] [26] [27]. Cimipronidine, a strongly basic alkaloid, has been identified in Cimicifuga racemosa extracts and demonstrates association behavior with acidic compounds such as cimicifugic acids [25]. Salsolinol and other dopamine derivatives have also been detected in these species, contributing to the neurochemical activity profiles of extracts [27].

The presence of tryptophan decarboxylase-related sequences in Actaea racemosa suggests the capacity for serotonin derivative biosynthesis [26]. Although expression of these genes appears limited to specific tissues and developmental stages, the potential for serotonin metabolite production adds complexity to the phytochemical profiles of these species [26].

Chromone derivatives represent another class of co-occurring compounds, particularly in Cimicifuga heracleifolia [39] [42]. These oxygen heterocycles contribute to the chemical diversity of extracts and may possess distinct biological activities [39] [42]. The structural diversity of chromones in these species reflects specialized biosynthetic pathways for aromatic compound production [39].

Lignans and lignan glycosides have been identified in several Cimicifuga species, particularly C. dahurica [36]. These diphenolic compounds result from the oxidative coupling of phenylpropanoid precursors and contribute to the overall phenolic content of extracts [36]. The presence of both free and glycosylated lignans indicates active glycosyltransferase systems operating on diverse phenolic substrates [36].

Fatty acids and sterols represent additional co-occurring constituents that influence the lipophilic properties of extracts [27]. These compounds may affect the extraction efficiency of actein and related triterpenes, particularly in organic solvent-based extraction procedures [27]. The presence of various fatty acid derivatives also contributes to the overall nutritional and biological activity profiles of Cimicifuga preparations [27].

The complex interactions between actein and co-occurring compounds influence both analytical procedures and biological activities [25] [28]. Molecular association phenomena, particularly between acidic and basic compounds, affect extraction efficiency and compound stability [25]. These interactions must be considered in the development of standardized extraction and analytical methods for actein-containing preparations [25] [28].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Actaea racemosa L. extract inhibits steroid sulfation in human breast cancer cells: Effects on androgen formation

Stefan Poschner, Judith Wackerlig, Daniel Dobusch, Bettina Pachmann, Santosa J Banh, Theresia Thalhammer, Walter JägerPMID: 33011631 DOI: 10.1016/j.phymed.2020.153357

Abstract

Actaea racemosa L., also known as black cohosh, is a popular herb commonly used for the treatment of menopausal symptoms. Because of its purported estrogenic activity, black cohosh root extract (BCE) may trigger breast cancer growth.The potential effects of standardized BCE and its main constituent actein on cellular growth rates and steroid hormone metabolism were investigated in estrogen receptor alpha positive (ERα+) MCF-7 and -negative (ERα-) MDA-MB-231 human breast cancer cells. Cell numbers were determined following incubation of both cell lines with the steroid hormone precursors dehydroepiandrosterone (DHEA) and estrone (E1) for 48 h, in the presence and absence of BCE or actein. Using a validated liquid chromatography-high resolution mass spectrometry assay, cell culture supernatants were simultaneously analyzed for the ten main steroids of the estrogen pathway.

Inhibition of MCF-7 and MDA-MB-231 cell growth (up to 36.9%) was observed following treatment with BCE (1-25 µg/ml) or actein (1-50 µM). Incubation of MCF-7, but not of MDA-MB-231 cells, with DHEA and BCE caused a 20.9% reduction in DHEA-3-O-sulfate (DHEA-S) formation, leading to a concomitant increase in the androgens 4-androstene-3,17-dione (AD) and testosterone (T). Actein was shown to exert an even stronger inhibitory effect on DHEA-S formation in MCF-7 cells (up to 89.6%) and consequently resulted in 12- to 15-fold higher androgen levels compared with BCE. The formation of 17β-estradiol (E2) and its glucuronidated and sulfated metabolites was not affected by BCE or actein after incubation with the estrogen precursor estrone (E1) in either cell line.

The results of the present study demonstrated that actein and BCE do not promote breast cancer cell growth or influence estrogen levels. However, androgen formation was strongly stimulated by BCE and actein, which may contribute to their ameliorating effects on menopausal symptoms in women. Future studies monitoring the levels of AD and T upon BCE supplementation of patients are warranted to verify an association between BCE and endogenous androgen metabolism.

Potential Targets of Actein Identified by Systems Chemical Biology Methods

Xuan Liao, Qing-Ye Zhang, Lei Xu, Hong-Yu ZhangPMID: 31799809 DOI: 10.1002/cmdc.201900499

Abstract

Actein is the main active ingredient of medicinal plant Cimicifuga racemosa (L.) Nutt, which has been reported to have various pharmacological effects, but the mechanism of actein remains undetermined. In this study, systems chemical biology methods were used to predict the targets and elucidate the pharmacological mechanisms of actein. First, 54 gene co-expression modules were obtained by biclustering. Then, the top 1 % agents with the highest regulatory similarity were screened out to be highly functionally similar to actein. Finally, the results of molecular docking and molecular dynamics simulation showed that actein has a stronger interaction with eight targets than original ligands. It suggests that the antipsychotic effect of actein probably occurs by targeting the key residues of the eight receptors, which are compatible with previously reported information. This study not only provides predicted targets of actein, but also a new method for exploring the mechanisms of other natural products in drug discovery.A transcriptomic analysis of black cohosh: Actein alters cholesterol biosynthesis pathways and synergizes with simvastatin

Linda Saxe Einbond, Morando Soffritti, Davide Degli Esposti, Hsan-Au Wu, Michael Balick, Hongbao Ma, Stephen Redenti, Alan RoterPMID: 29969672 DOI: 10.1016/j.fct.2018.06.064

Abstract

Previous studies indicate that the herb black cohosh (Actaea racemosa L.) and the triterpene glycoside actein inhibit the growth of human breast cancer cells and activate stress-associated responses. This study assessed the transcriptomic effects of black cohosh and actein on rat liver tissue, using Ingenuity and ToxFX analyses. Sprague-Dawley rats were treated with an extract of black cohosh enriched in triterpene glycosides (27%) for 24 h or actein for 6 and 24 h, at 35.7 mg/kg, and liver tissue collected for gene expression analysis. Ingenuity analysis indicates the top canonical pathways are, for black cohosh, RAR Activation, and, for actein, Superpathway of Cholesterol Biosynthesis, at 24 h. Actein alters the expression of cholesterol biosynthetic genes, but does not inhibit HMG-CoA reductase activity. Black cohosh and actein inhibited the growth of human breast and colon cancer cells and synergized with the statin simvastatin. Combinations of black cohosh with certain classes of statins could enhance their activity, as well as toxic, such as inflammatory liver, side effects. Transcriptomic analysis indicates black cohosh and actein warrant further study to prevent and treat cancer and lipid disorders. This study lays the basis for an approach to characterize the mode of action and toxicity of herbal medicines.Actein ameliorates hepatic steatosis and fibrosis in high fat diet-induced NAFLD by regulation of insulin and leptin resistant

Hong-Jun Chen, Jin LiuPMID: 29156528 DOI: 10.1016/j.biopha.2017.09.093

Abstract

Insulin and leptin resistance are highly involved in metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). Presently, no approved treatment is available. Actein is isolated from the rthizomes of Cimicifuga foetida, a triterpene glycoside, exhibiting important biological properties, such as anti-inflammatory, anti-cancer, and anti-oxidant activity. However, its effects on metabolic syndrome are poorly understood. The aims of the study were mainly to investigate the molecular mechanisms regulating insulin and leptin resistance, and lipogenic action of actein in high fat diet-fed mice. Our data indicated that actein-treated mice displayed lower body weight, epididymal and subcutaneous fat mass, as well as serum lipid levels. Also, improved insulin and leptin resistance were observed in actein-treated groups. Liver inflammation and fibrosis triggered by high fat diet were decreased for actein administration. Moreover, hepatic lipid accumulation was also reduced by actein along with reductions of hepatic de novo lipogenesis-linked signals in actein-treated rodents with high fat diet. High fat diet-induced activation of insulin receptor substrate 1/Forkhead box protein O1 (IRS1/FOXO1), Janus kinase 2 gene/signal transducer and activator of transcription (JAK2/STAT3) and Protein Kinase B/Glycogen synthase kinase 3 beta (AKT/GSK3β) pathways in liver was inhibited by actein, a potential mechanism by which hyperinsulinemia, hyperleptindemia and dyslipidemia were attenuated. Thus, the findings above might be of nutritional and therapeutic importance for the treatment of NAFLD.Actein alleviates 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated cellular dysfunction in osteoblastic MC3T3-E1 cells

Eun Mi Choi, Kwang Sik Suh, Woon-Won Jung, So Young Park, Sang Ouk Chin, Sang Youl Rhee, Youngmi Kim Pak, Suk ChonPMID: 28836330 DOI: 10.1002/tox.22459

Abstract

The environmental pollutant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is known to affect bone metabolism. We evaluated the protective effects of the triterpene glycoside actein from the herb black cohosh against TCDD-induced toxicity in MC3T3-E1 osteoblastic cells. We found that TCDD significantly reduced cell viability and increased apoptosis and autophagy in MC3T3-E1 osteoblastic cells (P < .05). In addition, TCDD treatment resulted in a significant increase in intracellular calcium concentration, mitochondrial membrane potential collapse, reactive oxygen species (ROS) production, and cardiolipin peroxidation, whereas pretreatment with actein significantly mitigated these effects (P < .05). The effects of TCDD on extracellular signal-related kinase (ERK), aryl hydrocarbon receptor, aryl hydrocarbon receptor repressor, and cytochrome P450 1A1 levels in MC3T3-E1 cells were significantly inhibited by actein. The levels of superoxide dismutase, ERK1, and nuclear factor kappa B mRNA were also effectively restored by pretreatment with actein. Furthermore, actein treatment resulted in a significant increase in alkaline phosphatase (ALP) activity and collagen content, as well as in the expression of genes associated with osteoblastic differentiation (ALP, type I collagen, osteoprotegerin, bone sialoprotein, and osterix). This study demonstrates the underlying molecular mechanisms of cytoprotection exerted by actein against TCDD-induced oxidative stress and osteoblast damage.Actein inhibits glioma growth via a mitochondria-mediated pathway

Li-Qun Yuan, Yan-Ming Chen, Chao Sun, Zhong-Yong Wang, De-Lin Wang, Qing LanPMID: 28128733 DOI: 10.3233/CBM-160095

Abstract

Previous studies indicate that the triterpene glycoside Actein from the herb black cohosh inhibits growth of human breast cancer cells. This study sought to investigate the effects of Actein on glioma cell growth and explore the potential mechanisms. Our results showed that administration of Actein significantly inhibited glioma cell viability in a dose- and time-dependent manner. Actein also increasingly inhibited the colony formation processes in glioma U87 cells and U251 cells. Administration of Actein also induced mitochondria-related apoptosis by increasing expression of pro-apoptotic factors Bax, cleaved caspase-3, cleaved caspase-9 and cleaved poly (ADP-ribose) polymerase 1 (PARP1) as well as decreasing anti-apoptotic Bcl-2 expression in U87 cells and U251 cells. In a xenograft model of glioma, Actein suppressed tumor growth and consistently induced cell apoptosis with the same mechanisms observed in vitro. In all, this study is the first report to address the growth inhibitory effects of Actein on glioma growth and propose that mitochondria-mediated apoptosis pathway may underlie the biological activities of Actein in glioma. Our study suggests that administration of Actein may serve as a potent therapeutic strategy for treatment of glioma.Actein induces apoptosis in leukemia cells through suppressing RhoA/ROCK1 signaling pathway

Wen-Di Zhou, Xiang Wang, Xing-Zhen Sun, Jian Hu, Rong-Rong Zhang, Ze HongPMID: 29039493 DOI: 10.3892/ijo.2017.4150

Abstract

Actein is a tetracyclic triterpenoid compound, extracted from the rhizome of Cimicifuga foetida, exhibiting anticancer activities as previously reported. However, the effects of actein on human leukemia have not been explored before. In this study, the role of actein in regulating apoptosis induction in human leukemia cells was investigated. Actein administration significantly enhanced apoptosis, especially in human leukemia cell line of U937 and the primary human leukemia cells. The promotion was accompanied by caspase-9, caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage, and cytochrome c (Cyto-c) release. Additionally, translocation of Bax into mitochondria was increased by actein, while anti-apoptotic signals of myeloid cell leukemia-1 (Mcl-1) and B cell CLL/lymphoma 2 (Bcl-2) were decreased, accompanied by reduced phosphorylated Bcl-2-associated death promoter (Bad). Furthermore, protein kinase B (AKT) activation was downregulated by actein treatment in U937 cells. RhoA, but not caspase-3, regulated Rho kinase 1 (ROCK1) expression induced by actein. Suppression of RhoA and ROCK1 reduced ROCK1 expression, caspase-9, caspase-3 and PARP cleavage. In contrast, AKT inactivity enhanced apoptosis levels, as well as caspase signaling pathway expression. The anticancer role of actein was potentiated by inactivating AKT. In vivo, U937-bearing tumor growth was suppressed by actein, which was related to ROCK1 suppression, AKT dephosphorylation and apoptosis induction. These results indicated that actein has a suppressive role in human leukemia progression through inactivating RhoA/ROCK1 and inducing caspases.Actein enhances TRAIL effects on suppressing gastric cancer progression by activating p53/Caspase-3 signaling

Zhi-Chao Yang, Ji MaPMID: 27914809 DOI: 10.1016/j.bbrc.2016.11.162

Abstract

Actein (ACT), isolated from the rthizomes of Cimicifuga foetida, is a triterpene glycoside, showing inhibitory role in breast cancer cells. However, the effects of ACT treatment on gastric cancer have little been known. Thus, the study is conducted to explore the in vitro and in vivo role of ACT in gastric cancer. And the interactions between ACT and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) were investigated in gastric cancer cells. A synergistic effect of ACT and TRAIL combination on apoptosis induction in gastric cancer cells was observed. The cancer cells were insensitive to TRAIL single therapy. However, gastric cancer cells receiving ACT were sensitive to TRAIL-triggered apoptotic response by enhancing Caspases cleavage, due to elevation of decoy receptor 1 and 2 (DcR1 and DcR2) dependent on p53. Bcl-2 family members of Bcl-2 and Mcl-1, belonging to anti-apoptosis, were decreased, whereas Bad and Bak, as pro-apoptotic members, were increased for ACT and TRAIL combined treatment. Additionally, the mouse xenograft model suggested that ACT and TRAIL in combination markedly inhibited gastric cancer growth in comparison to ACT or TRAIL monotherapy without toxicity. The present study revealed a dramatically therapeutic strategy for promoting TRAIL-induced anti-cancer effects on gastric cancer cells via ACT combination.Actein ameliorates hepatobiliary cancer through stemness and p53 signaling regulation

Rui Xi, Li-Juan WangPMID: 28110190 DOI: 10.1016/j.biopha.2017.01.038

Abstract

Actein is isolated from the rthizomes of Cimicifuga foetida, which is a triterpene glycoside, displaying suppressive effects on breast cancer cells proliferation. However, the effects of actein treatment on liver injury, tending to cancer, have little to be known. Thus, the study is conducted to explore the role of actein in early liver cancer. Diethylnitrosamine (DEN) was used to induce liver cancer in mice followed by actein treatment at different concentrations. DEN caused steatohepatitis supported by fibrosis and inflammation, which were ameliorated for actein administration. Liver histology of mice with DEN treatment displayed hepatobiliary cysts, reversed by actein. Cell proliferation markers of Cyclin Ds and p53, as well as cancer stem cell markers of CD133 were highly increased in liver tissue samples from DEN-induced mice, and actein showed inhibitory role in these signals expression. Actein-reduced up-regulation of Hif-1α and VEGFR1 in DEN-stimulated liver tissue of mice was seen. Taken together, DEN promoted liver cancer progression, which was ameliorated by actein, supplying a potential therapeutic strategy for liver cancer in future.Iron oxide magnetic nanoparticles combined with actein suppress non-small-cell lung cancer growth in a p53-dependent manner

Ming-Shan Wang, Liang Chen, Ya-Qiong Xiong, Jing Xu, Ji-Peng Wang, Zi-Li MengPMID: 29089760 DOI: 10.2147/IJN.S127549

Abstract

Actein (AT) is a triterpene glycoside isolated from the rhizomes ofthat has been investigated for its antitumor effects. AT treatment leads to apoptosis in various cell types, including breast cancer cells, by regulating different signaling pathways. Iron oxide (Fe

O

) magnetic nanoparticles (MNPs) are nanomaterials with biocompatible activity and low toxicity. In the present study, the possible benefits of AT in combination with MNPs on non-small-cell lung cancer (NSCLC) were explored in in vitro and in vivo studies. AT-MNP treatment contributed to apoptosis in NSCLC cells, as evidenced by activation of the caspase 3-signaling pathway, which was accompanied by downregulation of the antiapoptotic proteins Bcl2 and BclXL, and upregulation of the proapoptotic signals Bax and Bad. The death receptors of TRAIL were also elevated following AT-MNP treatment in a p53-dependent manner. Furthermore, a mouse xenograft model in vivo revealed that AT-MNP treatment exhibited no toxicity and suppressed NSCLC growth compared to either AT or MNP monotherapies. In conclusion, this study suggests a novel therapy to induce apoptosis in suppressing NSCLC growth in a p53-dependent manner by combining AT with Fe

O

MNPs.